5-Androstene-3beta,17beta-diol dienanthate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
162890-98-4 |
|---|---|
Molecular Formula |
C33H54O4 |
Molecular Weight |
514.8 g/mol |
IUPAC Name |
[(3S,8R,9S,10R,13S,14S,17S)-17-heptanoyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] heptanoate |
InChI |
InChI=1S/C33H54O4/c1-5-7-9-11-13-30(34)36-25-19-21-32(3)24(23-25)15-16-26-27-17-18-29(33(27,4)22-20-28(26)32)37-31(35)14-12-10-8-6-2/h15,25-29H,5-14,16-23H2,1-4H3/t25-,26-,27-,28-,29-,32-,33-/m0/s1 |
InChI Key |
SUTXFYLWPFKAHU-HFETUNNBSA-N |
Isomeric SMILES |
CCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4OC(=O)CCCCCC)C)C |
Canonical SMILES |
CCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4OC(=O)CCCCCC)C)C |
Origin of Product |
United States |
Chemical Synthesis and Derivatization of 5 Androstene 3beta,17beta Diol Dienanthate
Synthetic Pathways to 5-Androstene-3beta,17beta-diol
The synthesis of 5-Androstene-3beta,17beta-diol is a critical precursor step, primarily involving the stereoselective modification of readily available steroid starting materials.
Precursor Compounds and Chemical Transformations
The most common and economically viable precursor for the synthesis of 5-Androstene-3beta,17beta-diol is Dehydroepiandrosterone (B1670201) (DHEA). wikipedia.org DHEA is an endogenous steroid hormone produced in the adrenal glands, gonads, and the brain, making it a readily available starting material. mdpi.com The key chemical transformation required to convert DHEA to 5-Androstene-3beta,17beta-diol is the reduction of the ketone functional group at the C17 position to a hydroxyl group. wikipedia.org
Another biosynthetic pathway involves the conversion of Pregnenolone (B344588). This process, observed in biological systems, involves the 17alpha-hydroxylation of pregnenolone, followed by side-chain cleavage to yield DHEA (3beta-hydroxy-5-androsten-17-one), which is then subsequently reduced to 5-androstene-3beta,17beta-diol. nih.gov
The primary chemical reaction is a reduction, as illustrated below: Dehydroepiandrosterone → 5-Androstene-3beta,17beta-diol
This transformation specifically targets the 17-keto group while preserving the 3-beta-hydroxyl group and the double bond between C5 and C6.
Stereoselective Synthesis Methodologies for the Diol Configuration
Achieving the correct stereochemistry at the C17 position—specifically the 17-beta-hydroxyl group—is crucial. The stereoselectivity of the reduction of the 17-keto group is dictated by the steric hindrance of the steroid's polycyclic structure.
The use of hydride-donating reducing agents, such as sodium borohydride (B1222165) (NaBH₄), is a common and effective method. semanticscholar.org The hydride anion preferentially attacks the 17-carbonyl group from the less sterically hindered alpha-face (the "front" side of the molecule as conventionally drawn). This approach from the alpha-face forces the resulting hydroxyl group into the beta-orientation (the "back" side), yielding the desired 17-beta-hydroxy configuration. mdpi.com
A representative laboratory-scale synthesis involves dissolving DHEA in a suitable solvent like tetrahydrofuran (B95107) (THF) or ethanol, followed by the addition of sodium borohydride at room temperature. semanticscholar.org The reaction is typically stirred for a period to ensure complete reduction, after which the product is isolated and purified. The inherent stereoselectivity of this reaction generally leads to a high yield of the 17-beta isomer over the 17-alpha isomer.
Esterification Chemistry of 5-Androstene-3beta,17beta-diol to its Dienanthate Form
The conversion of the diol to its dienanthate ester involves the acylation of both the 3-beta and 17-beta hydroxyl groups with enanthic acid derivatives. Esterification increases the lipophilicity of the steroid molecule.
Selection of Esterifying Agents and Reaction Conditions
The formation of the dienanthate ester requires a reactive form of enanthic acid (heptanoic acid). The most common esterifying agents for this purpose are enanthoyl chloride (heptanoyl chloride) or enanthic anhydride (B1165640) (heptanoic anhydride). semanticscholar.org Enanthic acid itself is known to be used in the esterification of various steroids to produce their respective enanthate esters. atamankimya.com
Using Enanthoyl Chloride: The reaction with enanthoyl chloride is typically performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the hydrochloric acid (HCl) byproduct that is formed during the reaction, driving the equilibrium towards the product side. The reaction is often carried out in an aprotic solvent.
Using Enanthic Anhydride: Enanthic anhydride is another effective acylating agent. semanticscholar.org These reactions can sometimes be performed without a catalyst, particularly when a large excess of the anhydride is used at an elevated temperature, which helps to drive the reaction by removing the carboxylic acid byproduct via distillation. google.com However, a catalyst like a Lewis acid or a base such as pyridine is often employed to increase the reaction rate. google.com
A typical reaction setup would involve dissolving 5-Androstene-3beta,17beta-diol in a solvent like pyridine, which can also act as the catalyst and base, and then adding at least two molar equivalents of the acylating agent (enanthoyl chloride or enanthic anhydride). The mixture may be heated to ensure the esterification of both hydroxyl groups.
Optimization of Reaction Yields and Purity
Optimizing the yield and purity of 5-Androstene-3beta,17beta-diol dienanthate involves controlling several key reaction parameters. angolaonline.netresearchgate.net The principles of esterification optimization can be applied to this specific synthesis. angolaonline.netresearchgate.net
| Parameter | Effect on Reaction | Optimization Strategy |
| Temperature | Reaction rate generally increases with temperature. However, excessively high temperatures can lead to side reactions and decomposition, reducing purity. | The temperature should be carefully controlled to be high enough for a reasonable reaction rate but low enough to minimize byproduct formation. |
| Catalyst | The choice and concentration of a catalyst (e.g., pyridine, DMAP, or an acid catalyst) can significantly influence the reaction rate. | The optimal catalyst and its concentration must be determined experimentally to maximize yield without promoting side reactions. |
| Reactant Ratio | Using a molar excess of the acylating agent (enanthoyl chloride/anhydride) can drive the reaction to completion, ensuring both hydroxyl groups are esterified. | An excess of the enanthate source is typically used. The optimal ratio is usually determined empirically to balance yield against the cost and difficulty of removing excess reagent. |
| Reaction Time | Sufficient reaction time is needed for the di-esterification to complete. Incomplete reactions will result in a mixture of mono- and di-esters. | The reaction progress can be monitored using techniques like Thin-Layer Chromatography (TLC) to determine the point of maximum product formation. |
| Water Content | The presence of water can hydrolyze the acylating agent (anhydride or acid chloride), reducing its effectiveness and leading to lower yields. | The reaction should be carried out under anhydrous (dry) conditions, using dried solvents and glassware. |
This table is interactive. You can sort the columns by clicking on the headers.
Following the reaction, purification is typically achieved through techniques such as recrystallization or column chromatography to separate the desired dienanthate ester from any unreacted diol, mono-enanthate intermediates, and other byproducts.
Characterization of the Dienanthate Moiety
The successful synthesis of this compound is confirmed by characterizing the final product to ensure the presence of the two enanthate ester groups. A combination of spectroscopic methods is employed for this purpose. nih.gov
Infrared (IR) Spectroscopy: The IR spectrum would show the disappearance of the broad O-H stretching band from the starting diol (around 3200-3600 cm⁻¹) and the appearance of strong C=O stretching bands characteristic of the ester functional groups (typically in the range of 1735-1750 cm⁻¹). The spectrum would also feature C-O stretching bands (around 1000-1300 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum would provide definitive evidence of esterification. New signals corresponding to the two seven-carbon enanthate chains would appear, including the characteristic triplet for the terminal methyl group (CH₃) and multiplets for the methylene (B1212753) groups (CH₂). Crucially, the signals for the protons on the carbons bearing the hydroxyl groups in the starting diol (at C3 and C17) would shift downfield upon esterification due to the deshielding effect of the adjacent carbonyl group.
¹³C NMR: The carbon NMR spectrum would show the appearance of two new carbonyl carbon signals for the ester groups (typically around 170-175 ppm) and new signals for the carbons of the enanthate chains. The signals for C3 and C17 of the steroid backbone would also shift downfield.
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the final compound. The molecular ion peak in the mass spectrum would correspond to the calculated molecular mass of this compound (C₃₃H₅₄O₄, M.W. = 514.78 g/mol ). Fragmentation patterns could further help to confirm the structure, showing losses of the enanthate side chains. Advanced techniques like UPLC-Q-Orbitrap-MS are highly effective for the detection and characterization of steroid esters. nih.gov
Advanced Analytical Characterization Methodologies for Synthetic this compound
The comprehensive characterization of synthetically derived this compound is imperative to confirm its molecular structure, establish its purity, and identify any potential isomers or impurities. This is achieved through a combination of sophisticated analytical techniques, each providing unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including steroid esters. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.
For this compound, the ¹H NMR spectrum is expected to exhibit characteristic signals for the steroid backbone and the two enanthate ester groups. The protons at the 3α and 17α positions, which are attached to the carbon atoms bearing the ester groups, would show downfield shifts compared to the parent diol due to the deshielding effect of the carbonyl group. These would likely appear as multiplets. The angular methyl protons at C-18 and C-19 would appear as sharp singlets, while the vinylic proton at C-6 would be observed as a multiplet in the olefinic region of the spectrum. The long aliphatic chains of the enanthate groups would produce a series of overlapping multiplets in the upfield region.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for all 33 carbon atoms in the molecule. The carbonyl carbons of the two ester groups are expected to resonate at the most downfield positions. The C-3 and C-17 carbons, being attached to the electron-withdrawing oxygen atoms of the ester groups, would also be significantly shifted downfield compared to the unsubstituted steroid. The olefinic carbons, C-5 and C-6, would appear in the characteristic region for carbon-carbon double bonds. The remaining carbons of the steroid nucleus and the enanthate chains would have distinct chemical shifts, allowing for a complete assignment with the aid of two-dimensional NMR techniques like COSY and HSQC. nih.govrsc.orgnih.govresearchgate.netresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Resonances in this compound (Note: These are predicted values based on known data for similar steroid esters and may vary slightly from experimental values.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-3α | ~4.5 - 4.7 (m) | - |
| H-6 | ~5.3 - 5.5 (m) | - |
| H-17α | ~4.6 - 4.8 (t) | - |
| C-3 | - | ~73 - 75 |
| C-5 | - | ~140 - 142 |
| C-6 | - | ~121 - 123 |
| C-17 | - | ~82 - 84 |
| C-18 (CH₃) | ~0.8 - 0.9 (s) | ~12 - 14 |
| C-19 (CH₃) | ~1.0 - 1.1 (s) | ~19 - 21 |
| Ester C=O | - | ~172 - 174 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound (C₃₃H₅₄O₄), HRMS would provide a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass.
In addition to molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments can be employed to study the fragmentation patterns of the molecule. Under electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the protonated molecule [M+H]⁺ would be expected as the parent ion. Collision-induced dissociation (CID) of this ion would likely lead to the sequential loss of the two enanthoic acid moieties (C₇H₁₄O₂), resulting in characteristic fragment ions. The fragmentation pathway can provide valuable structural information, confirming the presence and location of the ester groups. nih.govsciex.comnih.govnih.govnih.govnih.gov
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₃₃H₅₄O₄ |
| Exact Mass | 514.4022 |
| [M+H]⁺ (monoisotopic) | 515.4095 |
| Key Fragment Ion 1 | [M+H - C₇H₁₄O₂]⁺ |
| Key Fragment Ion 2 | [M+H - 2(C₇H₁₄O₂)]⁺ |
Vibrational Spectroscopy (e.g., IR) for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by the characteristic absorption bands of the ester functional groups.
A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹, corresponding to the C=O stretching vibration of the saturated aliphatic ester carbonyls. orgchemboulder.comspectroscopyonline.comacs.orgresearchgate.net The presence of two ester groups may lead to a broadening or splitting of this peak. Additionally, two distinct C-O stretching vibrations for the ester linkages would be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹. orgchemboulder.comspectroscopyonline.com The C=C stretching vibration of the double bond in the steroid B-ring would likely appear as a weaker band around 1660-1670 cm⁻¹. The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ would confirm the complete esterification of the hydroxyl groups of the parent diol. mdpi.com
Table 3: Key Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (Ester) | 1735 - 1750 | Strong |
| C-O (Ester) | 1000 - 1300 | Strong |
| C=C (Alkene) | 1660 - 1670 | Weak to Medium |
| C-H (sp³ and sp²) | 2850 - 3100 | Medium to Strong |
Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Isomeric Separation
Chromatographic techniques are essential for assessing the purity of the synthesized this compound and for separating it from any unreacted starting materials, by-products, or isomers.
High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC) with a C18 column, is a widely used method for the analysis of steroid esters. biotech-asia.orgnih.govresearchgate.netdiva-portal.org A mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water would be suitable for eluting this nonpolar compound. Detection is typically achieved using a UV detector, as the isolated double bond in the steroid nucleus provides some UV absorbance, although it is not a strong chromophore. The purity of the compound can be determined by calculating the peak area percentage of the main component. HPLC can also be instrumental in separating the desired product from the mono-esterified intermediates and the unreacted diol. nih.gov
Gas Chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is another powerful technique for purity assessment. nih.govmdpi.comrestek.comrestek.com Due to the high molecular weight and low volatility of the dienanthate ester, a high-temperature capillary column and appropriate temperature programming would be necessary. GC-MS offers the added advantage of providing mass spectral data for each separated component, aiding in their identification. It is particularly useful for detecting and quantifying any volatile impurities.
Table 4: Representative Chromatographic Conditions for the Analysis of this compound
| Technique | Column | Mobile Phase/Carrier Gas | Detection |
| HPLC | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Acetonitrile/Water or Methanol/Water gradient | UV (e.g., at ~210 nm) |
| GC | High-temperature capillary column (e.g., 30 m x 0.25 mm) | Helium | FID or MS |
Biochemical Pathways and Metabolism of 5 Androstene 3beta,17beta Diol Dienanthate and Its Parent Compound
Hydrolysis of 5-Androstene-3beta,17beta-diol Dienanthate to 5-Androstene-3beta,17beta-diol
The synthetic compound, this compound, is a prodrug that requires enzymatic action to release the biologically active 5-Androstene-3beta,17beta-diol. This process is primarily mediated by esterases present in various biological systems.
The hydrolysis of ester-containing compounds is a critical step in the metabolism of numerous drugs and prodrugs. This reaction is catalyzed by a class of enzymes known as esterases, with carboxylesterases (CEs) playing a predominant role. nih.gov In humans, two major carboxylesterases, hCE1 and hCE2, are key to the hydrolysis of a wide array of substrates. nih.gov These enzymes are strategically located within the body, with hCE1 being abundant in the liver and hCE2 being the primary form in the small intestine. nih.gov
The substrate specificity of these enzymes is a crucial determinant of their metabolic activity. Generally, hCE1 demonstrates a preference for substrates with a large acyl group and a smaller alcohol moiety, while hCE2 favors substrates with a smaller acyl group and a larger alcohol component. nih.gov Given the structure of this compound, which features a large steroid alcohol and two long-chain enanthate (heptanoate) acyl groups, it is anticipated that carboxylesterases are the primary enzymes responsible for its hydrolysis.
Studies on other long-chain steroid esters, such as nandrolone (B1676933) decanoate (B1226879), have shown that hydrolysis occurs rapidly in the blood, mediated by esterases. wikipedia.org This suggests that upon entering the circulation, this compound would be readily attacked by these enzymes to liberate the parent steroid. The enzymatic hydrolysis of steroid esters is not limited to the liver and blood; it has been observed in various tissues, indicating a widespread capacity for the activation of such prodrugs. nih.gov
| Enzyme | Primary Location | General Substrate Preference | Potential Role in Steroid Ester Hydrolysis |
|---|---|---|---|
| Human Carboxylesterase 1 (hCE1) | Liver | Large acyl group, small alcohol group | May be involved in the hydrolysis of various steroid esters, particularly those with smaller alcohol moieties. |
| Human Carboxylesterase 2 (hCE2) | Small Intestine | Small acyl group, large alcohol group | Likely plays a significant role in the hydrolysis of steroid esters with larger alcohol components, such as this compound. |
In studies with nandrolone decanoate, the hydrolysis in human whole blood was observed to have a lag time, after which the ester was hydrolyzed to the active compound, nandrolone. researchgate.netnih.gov The half-life for the combined processes of hydrolysis of nandrolone decanoate and the subsequent distribution and elimination of nandrolone was reported to be 4.3 hours. nih.gov More specifically, the hydrolysis half-life of nandrolone decanoate in serum is estimated to be around one hour or even less, indicating a rapid conversion once the ester reaches the bloodstream. nih.gov
Ex vivo studies using porcine tissues to model human muscular and subcutaneous environments have shown that the hydrolysis of nandrolone decanoate is very low in these tissues. researchgate.netnih.gov This suggests that the bulk of the hydrolysis for such long-chain steroid esters likely occurs systemically in the blood rather than at the site of administration. researchgate.netnih.gov
| Parameter | Value | Biological System | Reference |
|---|---|---|---|
| Release Half-Life from Depot | ~6 days | Intramuscular injection in humans | nih.gov |
| Combined Half-Life (Hydrolysis, Distribution, Elimination) | 4.3 hours | Human | nih.gov |
| Hydrolysis Half-Life in Serum | ≤ 1 hour | Human Serum | nih.gov |
| Hydrolysis in Tissue (Ex Vivo) | Very low | Porcine muscular and subcutaneous tissue | researchgate.netnih.gov |
Endogenous Biosynthesis of 5-Androstene-3beta,17beta-diol
5-Androstene-3beta,17beta-diol is not only a product of synthetic ester hydrolysis but also a naturally occurring steroid hormone in the human body. Its biosynthesis is intricately linked to the metabolism of other key steroid precursors.
Dehydroepiandrosterone (B1670201) (DHEA) is the most abundant circulating steroid hormone in humans and serves as a precursor for the synthesis of numerous other steroids. 5-Androstene-3beta,17beta-diol is a direct and significant metabolite of DHEA. clinicaltrials.gov This conversion is a critical step in the "delta-5" pathway of steroidogenesis. acs.org The transformation of DHEA to 5-Androstene-3beta,17beta-diol involves the reduction of the 17-keto group of DHEA.
The conversion of DHEA to 5-Androstene-3beta,17beta-diol is catalyzed by enzymes from the hydroxysteroid dehydrogenase (HSD) family, specifically 17β-hydroxysteroid dehydrogenases (17β-HSDs). These enzymes are responsible for the reduction of the 17-keto group of DHEA to a 17β-hydroxyl group. Several isozymes of 17β-HSD exist, each with distinct tissue distributions and substrate specificities. For instance, type 1 17β-HSD is involved in the conversion of androstenedione (B190577) to testosterone (B1683101), a similar reaction in the androgen synthesis pathway. acs.org The activity of these enzymes is crucial for maintaining the balance of various steroid hormones in different tissues.
The biosynthesis of 5-Androstene-3beta,17beta-diol can also be traced back to earlier precursors in the steroidogenic cascade, most notably pregnenolone (B344588). A well-documented pathway involves the conversion of pregnenolone to 17α-hydroxypregnenolone, which is then converted to DHEA. Subsequently, DHEA is metabolized to 5-Androstene-3beta,17beta-diol as described above. nih.gov Studies involving the incubation of pregnenolone with testicular microsomes have identified 5-Androstene-3beta,17beta-diol as a downstream metabolite, confirming this biosynthetic route. nih.gov
| Enzyme | Reaction Catalyzed | Substrate | Product |
|---|---|---|---|
| 17β-Hydroxysteroid Dehydrogenase (17β-HSD) | Reduction of the 17-keto group | Dehydroepiandrosterone (DHEA) | 5-Androstene-3beta,17beta-diol |
| 17α-Hydroxylase/17,20-lyase (CYP17A1) | Hydroxylation and side-chain cleavage | Pregnenolone | Dehydroepiandrosterone (DHEA) |
Further Metabolic Transformations of 5-Androstene-3beta,17beta-diol
Once liberated from its dienanthate ester, 5-Androstene-3beta,17beta-diol enters into the intricate network of steroid metabolism. These transformations are not merely for degradation but are essential for the synthesis of other biologically active steroids. The metabolic processes ensure that the compound is eventually rendered water-soluble, facilitating its removal from the body.
5-Androstene-3beta,17beta-diol serves as a precursor in the biosynthesis of several other steroid hormones. wikipedia.org A key transformation is its conversion to testosterone. nih.govnih.gov This conversion is facilitated by the enzyme 3-beta-hydroxysteroid dehydrogenase/delta-5-delta-4 isomerase, which catalyzes the oxidation of the 3-beta-hydroxyl group and the isomerization of the double bond from the delta-5 to the delta-4 position. nih.govnih.gov
Furthermore, androstenediol (B1197431) can be metabolized to androstenedione. wikipedia.orgwikipedia.org This conversion involves the action of 17-beta-hydroxysteroid dehydrogenase, which oxidizes the 17-beta-hydroxyl group. Androstenedione is a pivotal intermediate in steroidogenesis, as it can be further converted to testosterone or estrone (B1671321). wikipedia.org Studies have shown that the conversion of androstenediol to these more potent androgens occurs in various tissues, including the liver and peripheral tissues. The metabolic pathways also include the formation of dehydroepiandrosterone (DHEA). nih.gov
Table 1: Key Metabolic Conversions of 5-Androstene-3beta,17beta-diol
| Precursor | Metabolite | Key Enzyme(s) |
| 5-Androstene-3beta,17beta-diol | Testosterone | 3-beta-hydroxysteroid dehydrogenase/delta-5-delta-4 isomerase |
| 5-Androstene-3beta,17beta-diol | Androstenedione | 17-beta-hydroxysteroid dehydrogenase |
| 5-Androstene-3beta,17beta-diol | Dehydroepiandrosterone (DHEA) | 17-beta-hydroxysteroid dehydrogenase |
| Androstenedione | Testosterone | 17-beta-hydroxysteroid dehydrogenase |
| Androstenedione | Estrone | Aromatase (CYP19A1) |
For steroid hormones and their metabolites to be efficiently eliminated from the body, they must be made more water-soluble. This is primarily achieved through conjugation reactions, which are phase II metabolic processes. The main conjugation pathways for androstenediol and its metabolites are glucuronidation and sulfation.
Glucuronidation involves the attachment of a glucuronic acid moiety to the steroid molecule, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This process predominantly occurs in the liver. nih.gov The resulting glucuronide conjugates are highly water-soluble and can be readily excreted in the urine and bile. For instance, metabolites like androsterone (B159326) and etiocholanolone, which can be formed from androstenedione, undergo glucuronidation before excretion. nih.gov
Sulfation is another critical conjugation pathway for steroid metabolism. nih.gov This reaction involves the transfer of a sulfonate group to the steroid, catalyzed by sulfotransferase enzymes (SULTs). nih.gov Dehydroepiandrosterone (DHEA), a related steroid, is extensively sulfated to form DHEA sulfate (B86663) (DHEAS). nih.govnih.gov Similarly, androstenediol and its metabolites can undergo sulfation, which increases their water solubility and facilitates their renal and biliary clearance. oup.com These conjugation reactions are essential for maintaining steroid homeostasis and preventing the accumulation of active hormones.
Table 2: Major Conjugation Reactions in Androstenediol Metabolism
| Metabolic Process | Key Enzymes | Function |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Increases water solubility for urinary and biliary excretion. |
| Sulfation | Sulfotransferases (SULTs) | Increases water solubility and facilitates transport and clearance. |
The cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the oxidative metabolism of a wide array of endogenous and exogenous compounds, including steroids. mdpi.commdpi.com Several CYP enzymes are involved in the catabolism of androstenediol and its subsequent metabolites.
One of the most significant CYP enzymes in steroid metabolism is aromatase (CYP19A1). nih.gov Aromatase catalyzes the conversion of androgens, such as androstenedione and testosterone, into estrogens, namely estrone and estradiol (B170435), respectively. wikipedia.org Since androstenediol is a precursor to both androstenedione and testosterone, its metabolism is indirectly influenced by aromatase activity. nih.gov
Other cytochrome P450 enzymes are also involved in the hydroxylation of the steroid nucleus, which is a common step in the catabolism and inactivation of androgens. researchgate.net For example, enzymes like CYP3A4 are known to be involved in the metabolism of various steroid hormones. drugbank.com These hydroxylation reactions introduce polar hydroxyl groups onto the steroid skeleton, further increasing their water solubility and preparing them for subsequent conjugation and excretion. The intricate network of CYP enzymes ensures the efficient breakdown and clearance of androstenediol and its metabolites, thereby regulating their biological activity. nih.gov
Table 3: Cytochrome P450 Enzymes in Steroid Metabolism
| Enzyme | Function | Substrates | Products |
| Aromatase (CYP19A1) | Converts androgens to estrogens | Androstenedione, Testosterone | Estrone, Estradiol |
| CYP17A1 | 17α-hydroxylation and 17,20-lyase activity | Pregnenolone, Progesterone | Dehydroepiandrosterone, Androstenedione |
| CYP3A4 | Hydroxylation of various steroids | Androstenedione and other steroids | Hydroxylated metabolites |
Molecular Mechanisms of Action of 5 Androstene 3beta,17beta Diol in Biological Systems in Vitro and Preclinical Models
Steroid Receptor Interactions and Ligand Binding Kinetics
The biological effects of 5-Androstene-3β,17β-diol are primarily mediated through its binding to and activation of specific nuclear steroid receptors. Its activity is not uniform across all receptor types; instead, it exhibits a preferential affinity, leading to selective biological outcomes. This selectivity is central to its physiological role and therapeutic potential.
5-Androstene-3β,17β-diol demonstrates a relatively weak binding affinity for Estrogen Receptor Alpha (ERα). wikipedia.org Reports indicate that its affinity for ERα is approximately 6% of that of estradiol (B170435), the primary and most potent endogenous estrogen. wikipedia.org This lower affinity suggests that at physiological concentrations, its direct effects through ERα are likely to be less pronounced compared to those of estradiol. The compound is considered a weak estrogen due to this interaction. wikipedia.org
A defining characteristic of 5-Androstene-3β,17β-diol is its notable and selective interaction with Estrogen Receptor Beta (ERβ). nih.govwikipedia.org It acts as a high-affinity agonist for ERβ, a property that distinguishes it from many other endogenous steroids. wikipedia.org This selective activation of ERβ is responsible for many of its unique biological effects, particularly in tissues where ERβ is prominently expressed, such as the prostate and certain regions of the brain. nih.govnih.gov
When compared to estradiol, 5-Androstene-3β,17β-diol shows a clear preference for ERβ over ERα. Its binding affinity for ERβ is approximately 17% of that of estradiol. wikipedia.org Although its affinity for the estrogen receptors is lower than that of estradiol, the significantly higher circulating concentrations of 5-androstenediol—around 100 times greater than estradiol—suggest it may play a substantial role as an estrogen in the body through these interactions. wikipedia.org In contrast, its affinity for ERα is considerably lower, at about 6% of estradiol's affinity. wikipedia.org A metabolite, 5α-androstane-3β,17β-diol (3β-diol), also binds to ERα with low nanomolar affinity, which is several-fold lower than its affinity for ERβ. wikipedia.org
Table 1: Comparative Receptor Binding Affinities
| Compound | Receptor | Relative Binding Affinity (Compared to Estradiol) |
|---|---|---|
| 5-Androstene-3β,17β-diol | ERα | ~6% |
| 5-Androstene-3β,17β-diol | ERβ | ~17% |
| 5α-Androstane-3β,17β-diol (Metabolite) | ERα | Several-fold lower than for ERβ |
| 5α-Androstane-3β,17β-diol (Metabolite) | ERβ | High |
The activation of ERβ by 5-Androstene-3β,17β-diol and its metabolites leads to the regulation of specific gene transcription. For instance, its metabolite, 5α-androstane-3β,17β-diol, has been shown to inhibit prostate cancer cell migration through the activation of ERβ signaling. nih.gov This activation induces the expression of E-cadherin, a protein known to suppress metastasis formation in prostate cancer cells. nih.gov Furthermore, this metabolite has been found to be a potent modulator of ERβ expression itself in the ventral prostate. wikipedia.org In the brain, it can regulate oxytocin (B344502) neurons in the paraventricular nucleus of the hypothalamus via ERβ, which is linked to antidepressant and anxiolytic effects. wikipedia.orgnih.gov
5-Androstene-3β,17β-diol is classified as a weak androgen. wikipedia.orgnih.gov In vivo studies in rats have shown it to possess approximately 0.21% of the androgenicity of testosterone (B1683101). wikipedia.org Its metabolite, 5α-androstane-3β,17β-diol, notably does not bind to the androgen receptor (AR), underscoring that its biological effects are mediated through other pathways, primarily via ERβ. nih.govwikipedia.org This separation of activity—low androgenicity and potent ERβ agonism—is a key feature of its molecular profile.
The available research primarily focuses on the interactions of 5-Androstene-3β,17β-diol and its metabolites with estrogen and androgen receptors. Detailed studies on its direct binding kinetics and activation profiles with other nuclear receptors such as the Constitutive Androstane Receptor (CAR), Pregnane X Receptor (PXR), Steroid and Xenobiotic Receptor (SXR), and Peroxisome Proliferator-Activated Receptors (PPARs) are less comprehensive in the reviewed literature. However, the metabolic pathways of its parent compound, DHEA, are known to be influenced by these xenobiotic receptors, suggesting potential indirect interactions.
Characterization of Membrane Receptor Interactions (e.g., G protein-coupled estrogen receptor (GPER))
5-Androstene-3beta,17beta-diol (also known as androstenediol (B1197431) or A5-diol) primarily exerts its effects through interaction with nuclear steroid hormone receptors, particularly estrogen receptors (ERs). While it is a weak androgen, it possesses notable estrogenic activity. wikipedia.org Research indicates that androstenediol binds to both ERα and ERβ, with a higher relative affinity for ERβ. wikipedia.org Specifically, its binding affinity is approximately 6% of estradiol for ERα and 17% for ERβ. wikipedia.org Despite this lower affinity compared to estradiol, androstenediol circulates at significantly higher concentrations, suggesting it may be a key endogenous estrogen. wikipedia.org
In studies using human myometrial and mammary cancer tissues, androstenediol was shown to compete with and inhibit the binding of estradiol to its receptors. nih.gov A 50% inhibition of estradiol binding required a 40-fold molar excess of androstenediol. nih.gov This demonstrates a direct interaction at the receptor level, which may interfere with the estrogenic stimulation of cancer cells. nih.gov
The metabolite of androstenediol, 5α-androstane-3β,17β-diol (3β-Adiol), is a particularly potent and selective ligand for ERβ and does not bind to the androgen receptor (AR). nih.govnih.govwikipedia.org This metabolite is considered a primary endogenous estrogen in tissues like the prostate, where it may play a crucial role in regulating ERβ expression and function. nih.govnih.gov
Information regarding the direct interaction of 5-androstene-3beta,17beta-diol with the G protein-coupled estrogen receptor (GPER) is not as extensively characterized in the reviewed literature. The primary focus has been on its activity via the classical nuclear estrogen receptors, ERα and ERβ.
| Compound | Receptor | Relative Binding Affinity (Compared to Estradiol) | Reference |
| 5-Androstene-3β,17β-diol | Estrogen Receptor α (ERα) | ~6% | wikipedia.org |
| 5-Androstene-3β,17β-diol | Estrogen Receptor β (ERβ) | ~17% | wikipedia.org |
| 5α-Androstane-3β,17β-diol | Estrogen Receptor β (ERβ) | High affinity, selective agonist | nih.govnih.govwikipedia.org |
| 5α-Androstane-3β,17β-diol | Androgen Receptor (AR) | Does not bind | nih.govnih.gov |
Intracellular Signaling Cascades Modulated by 5-Androstene-3beta,17beta-diol
The binding of 5-androstene-3beta,17beta-diol and its metabolites to estrogen receptors initiates downstream signaling cascades that modulate gene expression and various cellular functions.
Non-Genomic Signaling Pathways Initiated by 5-Androstene-3beta,17beta-diol
While classical steroid action involves genomic pathways through nuclear receptors, steroids can also trigger rapid, non-genomic signaling. The metabolite 5α-androstane-3β,17β-diol (3β-Adiol) has been shown to exert anti-inflammatory effects in human endothelial cells and mice aortas by reverting the pro-inflammatory gene expression induced by TNF-alpha and lipopolysaccharide (LPS). nih.gov This effect was counteracted by an ER antagonist and specifically an ERβ antagonist, indicating the signaling is mediated through ERβ. nih.gov Such rapid modulation of inflammatory responses suggests the involvement of non-genomic signaling pathways that precede changes in gene transcription.
Modulation of Specific Protein Expression (e.g., E-cadherin induction via ERβ)
A significant finding is the ability of the metabolite 5α-androstane-3β,17β-diol to modulate the expression of key proteins involved in cell adhesion and metastasis. In prostate cancer cells, 3β-Adiol activates ERβ signaling, leading to the induction of E-cadherin expression. nih.gov E-cadherin is a critical protein for maintaining cell-cell adhesion, and its presence is known to suppress metastasis in both breast and prostate cancers. nih.govunimi.it The induction of E-cadherin by 3β-Adiol via ERβ results in a potent inhibition of prostate cancer cell migration. nih.gov This signaling pathway appears to be distinct from that activated by estradiol, which was found to be inactive in this context. nih.gov
Effects on Key Enzyme Activities (e.g., Glucose-6-phosphate dehydrogenase (G6PD) inhibition, regulation of NOX-dependent Reactive Oxygen Species (ROS) production)
The precursor to 5-androstene-3beta,17beta-diol, dehydroepiandrosterone (B1670201) (DHEA), and its derivatives are known to influence key metabolic and oxidative stress-related enzymes.
Glucose-6-phosphate Dehydrogenase (G6PD) Inhibition: DHEA is a potent uncompetitive inhibitor of the mammalian G6PD enzyme. nih.gov G6PD is the rate-limiting enzyme of the pentose (B10789219) phosphate (B84403) pathway, a major source of NADPH, which is crucial for maintaining redox balance. nih.gov The inhibitory action on G6PD is considered a key mechanism for the cytotoxic effects of DHEA and its derivatives on cancerous cells. nih.gov Inhibition of G6PD can lead to an increase in reactive oxygen species (ROS) and subsequent cell death. nih.gov Other studies confirm that various hormones and endocrine-disrupting chemicals can regulate G6PD activity. nih.gov
Regulation of NOX-dependent Reactive Oxygen Species (ROS) production: DHEA has been shown to inhibit NADPH oxidase (NOX)-dependent ROS production in multiple cell types. nih.gov NOX enzymes are significant generators of ROS, which act as second messengers in cellular processes like proliferation and survival. nih.gov By inhibiting NOX-dependent ROS, DHEA and its metabolites can modulate these fundamental cellular pathways.
Modulation of Cellular Processes by 5-Androstene-3beta,17beta-diol (In Vitro Studies)
Regulation of Cell Proliferation and Apoptosis in Specific Cell Lines
The effect of 5-androstene-3beta,17beta-diol on cell proliferation is highly context-dependent, varying by cell line and hormonal environment.
In hormone-dependent breast cancer cell lines (MCF-7 and T47D), 5-androstene-3beta,17beta-diol stimulates proliferation at physiological concentrations through an estrogen receptor-mediated mechanism.
Conversely, its metabolite, 5α-androstane-3β,17β-diol, demonstrates antiproliferative effects in prostate cancer cells. wikipedia.org This inhibition of cell migration and growth is mediated by its activation of ERβ. nih.gov
In endometrial stromal cells from women with polycystic ovary syndrome, androstenediol was shown to increase the level of the cell cycle protein cyclin D1 and decrease the level of the inhibitor p27, suggesting a pro-proliferative effect in this tissue.
The precursor DHEA and its derivatives have been associated with inducing ROS-mediated cell death, implying a role in apoptosis, particularly in cancer cells, through mechanisms like G6PD inhibition. nih.gov
| Cell Line | Compound | Effect | Mechanism | Reference |
| MCF-7, T47D (Breast Cancer) | 5-Androstene-3β,17β-diol | Stimulation of proliferation | Estrogen Receptor Mediated | |
| PC-3 (Prostate Cancer) | 5α-Androstane-3β,17β-diol | Inhibition of cell migration | ERβ activation, E-cadherin induction | nih.gov |
| Prostate Cancer Cells | 5α-Androstane-3β,17β-diol | Antiproliferative | ERβ activation | wikipedia.org |
| Endometrial Stromal Cells | 5-Androstene-3β,17β-diol | Increased Cyclin D1, Decreased p27 | - | |
| K562, HeLa (Cancer Cell Lines) | DHEA and derivatives | Cytotoxic action | G6PD inhibition, ROS-mediated cell death | nih.gov |
Impact on Cellular Migration and Invasion Mechanisms
Research into the effects of androstenediol and its metabolites on cellular migration and invasion has revealed complex, receptor-dependent pathways. A notable study on the related androgen metabolite, 5α-androstane-3β,17β-diol (3β-Adiol), has provided insights that may be relevant to understanding the actions of 5-Androstene-3beta,17beta-diol. This research demonstrated that 3β-Adiol potently inhibits the migration of prostate cancer cells. nih.govunimi.it This effect is not mediated by androgen receptors but through the activation of estrogen receptor beta (ERβ). nih.govunimi.it
The activation of ERβ by 3β-Adiol leads to an increase in the expression of E-cadherin. nih.govunimi.it E-cadherin is a crucial protein in cell-cell adhesion, and its presence is known to suppress metastasis in various cancers, including those of the breast and prostate. nih.gov The inhibitory effect of 3β-Adiol on the migration of prostate cancer cells was reversed when E-cadherin expression was silenced, confirming its central role in this process. nih.govunimi.it Intriguingly, estradiol, a primary female sex hormone, did not replicate this inhibitory effect, suggesting that different ligands can trigger distinct signaling pathways even when acting on the same receptor. nih.govunimi.it
While direct studies on 5-Androstene-3beta,17beta-diol's impact on cell migration are less common, its known interaction with both estrogen and androgen receptors suggests it may have a dual role. nih.govnih.govnih.gov In breast cancer cells, for instance, 5-Androstene-3beta,17beta-diol has been shown to stimulate proliferation via estrogen receptors, but inhibit estrogen-stimulated growth through androgen receptors. nih.govnih.gov This dual activity underscores the complexity of its effects on cell behavior, which could extend to migration and invasion.
Table 1: Research Findings on the Impact of Androgen Metabolites on Cellular Migration
| Compound | Cell Line | Key Findings | Receptor Implicated | Reference |
| 5α-androstane-3β,17β-diol (3β-Adiol) | Prostate Cancer Cells (DU145) | Inhibition of cell migration; Induction of E-cadherin expression. | Estrogen Receptor β (ERβ) | nih.govunimi.it |
Mechanisms Underlying Cytoprotective Effects
5-Androstene-3beta,17beta-diol has demonstrated significant cytoprotective capabilities in various preclinical models, particularly as a radioprotectant. The mechanisms behind these protective effects are multifaceted, involving the modulation of the immune system and antioxidant activity.
One of the primary mechanisms of its cytoprotective action is the stimulation of the innate immune system. researchgate.net Studies in mice have shown that administration of 5-Androstene-3beta,17beta-diol prior to radiation exposure leads to an increase in the levels of neutrophils, monocytes, and natural killer (NK) cells. researchgate.net It also mitigated the radiation-induced decline in platelets and erythrocytes. researchgate.net This enhancement of the innate immune response is a key factor in its ability to protect against the harmful effects of radiation. researchgate.netresearchgate.net
In addition to its immunomodulatory effects, 5-Androstene-3beta,17beta-diol and its derivatives exhibit antioxidant properties. nih.gov They have been shown to reduce the production of reactive oxygen species (ROS), which are a major contributor to cellular damage. nih.gov For instance, certain ester derivatives of 5-Androstene-3beta,17beta-diol have demonstrated the ability to inhibit luminol-stimulated chemiluminescence, a measure of ROS production, in peripheral blood mononuclear cells. nih.gov
Furthermore, research has indicated a selective cytoprotective effect. While showing cytotoxic activity against certain cancer cell lines like HeLa and K562, 5-Androstene-3beta,17beta-diol and its derivatives have been found to stimulate the growth of normal human fibroblast cells (Wi-38), highlighting a protective effect on non-cancerous cells. nih.gov This differential effect suggests a potential therapeutic window for its use. The cytoprotective effects of dehydroepiandrosterone (DHEA), the precursor to 5-Androstene-3beta,17beta-diol, on endothelial cells have been shown to be independent of estrogen receptors, suggesting alternative signaling pathways may be involved. nih.gov
Table 2: Summary of Cytoprotective Mechanisms of 5-Androstene-3beta,17beta-diol
| Protective Effect | Model System | Mechanism of Action | Key Findings | Reference |
| Radioprotection | Mice | Immune System Stimulation | Increased neutrophils, monocytes, and NK cells; ameliorated radiation-induced decreases in platelets and erythrocytes. | researchgate.net |
| Antioxidant Activity | Human Peripheral Blood Mononuclear Cells | Reduction of Reactive Oxygen Species (ROS) | Inhibition of luminol-stimulated chemiluminescence. | nih.gov |
| Selective Cytoprotection | Human Cell Lines (HeLa, K562, Wi-38) | Differential effect on normal vs. cancer cells | Stimulated growth of normal Wi-38 cells while being cytotoxic to cancer cells. | nih.gov |
Preclinical Investigation of 5 Androstene 3beta,17beta Diol S Functional Roles
Immunomodulatory Mechanisms in Animal Models
5-Androstene-3beta,17beta-diol has been shown to possess notable immunomodulatory properties, influencing both innate and adaptive immune responses in preclinical studies. wikipedia.org Research indicates that it can stimulate the immune system and enhance resistance against lethal infections in animal models. nih.govwikipedia.org
Effects on Immune Cell Subpopulations and Their Function
Studies in animal models have demonstrated that 5-AED administration can significantly alter the levels and activity of various immune cell subpopulations. In female B6D2F1 mice, 5-AED treatment led to an increase in the circulating numbers of key cells of the innate immune system: neutrophils, monocytes, and natural killer (NK) cells. researchgate.net Conversely, it was found to decrease the number of circulating eosinophils. researchgate.net The treatment also mitigated radiation-induced decreases in neutrophils, monocytes, NK cells, erythrocytes, and platelets. researchgate.net Notably, the number of circulating B cells and T cells was not significantly affected by 5-AED in these models. researchgate.net The compound has also been investigated for its potential to promote the survival of human hematopoietic progenitors. nih.gov
Further functional analysis revealed changes in cell activation markers. While CD11b labeling intensity on monocytes decreased slightly with 5-AED treatment alone, a combination of 5-AED and radiation resulted in a marked increase in the activation marker CD11b on NK cells, suggesting a synergistic effect on NK cell activation. researchgate.net
Table 1: Effects of 5-Androstenediol on Immune Cell Subpopulations in Animal Models
| Immune Cell Subpopulation | Observed Effect | Animal Model | Reference |
|---|---|---|---|
| Neutrophils | Increased blood levels; Ameliorated radiation-induced decreases | Female B6D2F1 Mice | researchgate.net |
| Monocytes | Increased blood levels; Ameliorated radiation-induced decreases | Female B6D2F1 Mice | researchgate.net |
| Natural Killer (NK) Cells | Increased blood levels; Marked increase in CD11b activation marker with radiation | Female B6D2F1 Mice | researchgate.net |
| Eosinophils | Decreased numbers of circulating cells | Female B6D2F1 Mice | researchgate.net |
| B Cells | No significant effect on circulating numbers | Female B6D2F1 Mice | researchgate.net |
| T Cells | No significant effect on circulating numbers | Female B6D2F1 Mice | researchgate.net |
Modulation of Cytokine and Chemokine Expression Profiles
5-AED has demonstrated a significant capacity to modulate cytokine and chemokine production, particularly in models of systemic stress like trauma-hemorrhage and sepsis. In a rat model combining trauma-hemorrhage with subsequent sepsis induced by cecal ligation and puncture (CLP), administration of 5-AED markedly decreased plasma levels of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov
The compound's effects were cell-type specific. It prevented the increased production of IL-6 and TNF-α by Kupffer cells and alveolar macrophages. nih.gov For splenic macrophages, which showed decreased cytokine production after the combined insult, 5-AED attenuated this reduction in IL-6 and TNF-α output. nih.gov Furthermore, in splenocytes where production of IL-2 and Interferon-gamma (IFN-γ) was depressed under these conditions, 5-AED treatment attenuated this decline. nih.gov These findings suggest that 5-AED can help normalize the dysregulated cytokine response that occurs during severe systemic inflammation.
Table 2: Modulation of Cytokine Expression by 5-Androstenediol in a Rat Trauma-Hemorrhage and Sepsis Model
| Cytokine | Source | Observed Effect of 5-AED | Reference |
|---|---|---|---|
| IL-6 | Plasma | Markedly decreased levels | nih.gov |
| TNF-α | Plasma | Markedly decreased levels | nih.gov |
| IL-6, TNF-α | Kupffer Cells, Alveolar Macrophages | Prevented increased production | nih.gov |
| IL-6, TNF-α | Splenic Macrophages | Attenuated the decrease in production | nih.gov |
| IL-2, IFN-γ | Splenocytes | Attenuated depressed production | nih.gov |
Anti-inflammatory Pathways Investigated in Preclinical Settings
The anti-inflammatory actions of 5-AED have been investigated in several preclinical models of both acute and chronic inflammation. It has been shown to limit inflammation and the production of pro-inflammatory cytokines like TNF-α in murine models of carrageenan-induced pleurisy and lipopolysaccharide (LPS)-induced septic shock. scispace.com Furthermore, 5-AED provides benefits in experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis, suggesting its potential in Th1-driven autoimmune diseases. scispace.com
The mechanism for these effects may be linked to its interaction with sex steroid receptors. scispace.com 5-AED binds to and transactivates both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with a significantly higher affinity for ERβ. nih.govscispace.com Its affinity for the androgen receptor is considerably lower. scispace.com The anti-inflammatory effects observed in various disease models are thought to be mediated, at least in part, through these nuclear receptors, leading to a downstream reduction in pro-inflammatory cytokine production. scispace.com
Neuroendocrine System Modulation
Beyond its role in the immune system, 5-AED and its metabolites exert influence over the neuroendocrine system, particularly the body's central stress response system.
Effects on Neurotransmitter Systems and Neural Cell Function
The influence of 5-AED on the central nervous system extends to direct effects on neural cells and potential modulation of neurotransmitter systems. In the brain, microglia cells can selectively convert DHEA into 5-AED. nih.gov Since microglia are crucial to the brain's immune response and healing processes, the local production of 5-AED, a steroid with estrogenic properties, may play a role in modulating estrogen-sensitive neuroplastic events. nih.gov
While direct, extensive studies on 5-AED's impact on specific neurotransmitter systems are limited, related androgens and their metabolites are known to influence these pathways. For instance, anabolic-androgenic steroids can affect the serotonin (B10506) (5-HT) and dopamine (B1211576) systems, which are involved in mood and reward. nih.gov Given that 5-AED acts as a ligand for estrogen receptors, particularly ERβ which is expressed in key brain regions, it may contribute to the regulation of neuropeptides like oxytocin (B344502), which in turn modulates stress and social behaviors. researchgate.net The conversion of testosterone (B1683101) and its metabolites to estrogenic compounds within the brain is a critical mechanism by which androgens can regulate neural function and behavior. frontiersin.org
Table of Compounds
Table 3: List of Mentioned Chemical Compounds
| Full Chemical Name | Common Name / Abbreviation |
|---|---|
| 5-Androstene-3beta,17beta-diol | Androstenediol (B1197431), 5-AED |
| 5-Androstene-3beta,17beta-diol dienanthate | Androstenediol dienanthate |
| Dehydroepiandrosterone (B1670201) | DHEA |
| 5α-Androstane-3β,17β-diol | 3β-diol |
| Dihydrotestosterone (B1667394) | DHT |
| Testosterone | T |
| Interleukin-2 | IL-2 |
| Interleukin-6 | IL-6 |
| Tumor Necrosis Factor-alpha | TNF-α |
| Interferon-gamma | IFN-γ |
| Estrogen Receptor Alpha | ERα |
| Estrogen Receptor Beta | ERβ |
| Adrenocorticotropic hormone | ACTH |
| Lipopolysaccharide | LPS |
Role in Bone Remodeling and Skeletal Homeostasis (Mechanistic Animal Studies)
The influence of 5-androstene-3beta,17beta-diol on bone metabolism is an area of active investigation, with preclinical studies suggesting a potential role in maintaining skeletal health. Androgens and estrogens are known to be critical for bone homeostasis, acting on bone cells to regulate the balance between bone formation by osteoblasts and bone resorption by osteoclasts. Since 5-AED can be a precursor to testosterone and also exhibits estrogenic properties, its effects on bone are thought to be mediated through its conversion to more potent sex steroids and/or through its direct interaction with estrogen receptors (ERs), particularly ERβ.
Animal models have been instrumental in exploring the effects of sex steroid deficiency on bone. For instance, ovariectomized (OVX) rodent models, which mimic postmenopausal bone loss, have demonstrated that resistance training can significantly increase bone mineral density (BMD) in the femur and tibia. nih.gov While direct studies on 5-AED's effect on BMD in such models are limited, the known anabolic effects of androgens on bone suggest a potential therapeutic role. Androgen deficiency is strongly associated with bone loss and an increased risk of fractures. mdpi.com
The cellular and molecular mechanisms underlying the effects of androgens on bone involve the receptor activator of nuclear factor kappa-B ligand (RANKL)/RANK/osteoprotegerin (OPG) signaling pathway, which is a key regulator of osteoclast differentiation and activity. nih.govnih.gov Estrogens are known to stimulate the production of OPG by osteoblasts, which in turn inhibits osteoclastogenesis. nih.gov Given that 5-AED can act as an estrogen, it may contribute to the maintenance of bone mass by modulating this pathway. Furthermore, studies have shown that androgens can influence the production of transforming growth factor-beta (TGF-β) by osteoclasts, a cytokine involved in bone remodeling.
Biomarkers of bone turnover, such as osteocalcin (B1147995), a protein produced by osteoblasts, are often measured in preclinical studies to assess bone formation. Studies in OCN knockout mice have highlighted the role of osteocalcin in bone formation and its interplay with testosterone synthesis. mdpi.comnih.gov While specific data on the direct effect of 5-AED on osteocalcin levels in animal models of bone remodeling are not extensively documented, its position as a precursor to testosterone suggests an indirect influence.
Interactive Table: Effects of Related Androgens on Bone Parameters in Animal Models | Compound | Animal Model | Key Findings | Reference | | :--- | :--- | :--- | :--- | | Testosterone | Orchiectomized (ORX) mice | Lower bone mineral density at the spine and femur in IHH patients (a model of androgen deficiency). mdpi.com | | Androgens (general) | Female rats | The antiandrogen hydroxyflutamide (B1664084) induces bone loss, suggesting a direct role for androgens in maintaining skeletal mass in females. | | Androstenedione (B190577) | MXT mouse mammary tumors | Stimulated cell kinetics, similar to estradiol (B170435). hmdb.ca | | Dihydrotestosterone (DHT) | Avian osteoclasts | Demonstrated specific nuclear binding, suggesting osteoclasts are direct targets for androgen action. |
Investigational Studies on Tissue-Specific Mechanistic Effects (e.g., in prostate, mammary gland, liver, adrenal glands)
The preclinical investigation of 5-androstene-3beta,17beta-diol has revealed distinct mechanistic effects in various tissues, highlighting its complex role as a signaling molecule and a metabolic intermediate.
Prostate: In the context of prostate cancer, 5-AED and its metabolites have been shown to have significant effects. While androgens like testosterone and dihydrotestosterone (DHT) are known to promote the growth of androgen-dependent prostate cancer, the actions of 5-AED are more nuanced. Studies in human prostate cancer cell lines have demonstrated that 5-AED itself can activate the androgen receptor (AR), and this activity can be enhanced by the AR coactivator ARA70. pnas.orgnih.gov This suggests that 5-AED can contribute to the androgenic environment within the prostate. Furthermore, the prostate can synthesize 5-AED from DHEA, indicating a local production pathway. wpi.edu Interestingly, some research suggests that blocking the androgenic activity of 5-AED could be beneficial in treating prostate cancer. dntb.gov.ua
Mammary Gland: The role of 5-AED in breast cancer is complex, exhibiting both stimulatory and inhibitory effects that appear to be mediated by different receptors. In hormone-dependent breast cancer cell lines such as MCF7 and T47D, 5-AED has been shown to stimulate proliferation at physiological concentrations through an estrogen receptor-mediated mechanism. nih.gov However, in longer-term incubations, both 5-AED and DHT can inhibit the proliferation induced by 17β-estradiol. nih.gov This dual activity suggests that 5-AED may have a context-dependent role in breast cancer progression. The epimer of 5-AED, 5-androstene-3β,17α-diol (α-AED), has demonstrated antiproliferative effects on breast cancer cell lines, independent of estrogen or androgen receptors. nih.gov
Liver: The liver is a central site for steroid metabolism, and the effects of 5-AED in this organ are primarily related to its biotransformation. Hepatocytes from different species, including rats, dogs, monkeys, and humans, metabolize 5-AED differently. wpi.edu In humans, the liver primarily produces conjugates of 5-AED and DHEA. wpi.edu Studies on the related androgen, androstenedione, in mice have shown that it does not significantly alter the expression of genes linked to the activation of key xenobiotic receptors like AhR, CAR, and PPARα in the liver. nih.gov However, at high doses in female mice, androstenedione was found to activate the growth hormone-regulated transcription factor STAT5b, which controls sexually dimorphic gene expression in the liver. nih.gov The induction of cytochrome P450 (CYP) enzymes is a critical aspect of drug and steroid metabolism in the liver. While general principles of CYP induction by xenobiotics are well-established, specific data on the induction of hepatic CYP enzymes by 5-AED from preclinical studies are limited. nih.govbioivt.comsolvobiotech.comnih.govevotec.com
Adrenal Glands: The adrenal glands are a primary source of DHEA, the precursor to 5-AED. Research suggests that 5-AED plays a role in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis. In animal models, the metabolite of DHT, 5α-androstane-3β,17β-diol (3β-Adiol), which is structurally similar to 5-AED, has been shown to inhibit the stress response by acting on the paraventricular nucleus of the hypothalamus. This action is mediated by ERβ. Studies have also looked at serum levels of 5-androstenediol-3-sulfate (Adiol-S) as a function of age, noting an increase in parallel with DHEA-S, which is related to the maturation of the adrenal zona reticularis. oup.com This suggests a role for 5-AED in adrenal androgen production throughout development. In vitro studies using adrenocortical cells have shown that silencing the expression of cytochrome b5 type A (CYB5A), a protein that enhances 17,20-lyase activity, leads to reduced DHEA-S and Adiol-S production. oup.com
Interactive Table: Tissue-Specific Mechanistic Effects of 5-Androstene-3beta,17beta-diol and Related Compounds | Tissue | Cell/Animal Model | Key Mechanistic Findings | Reference | | :--- | :--- | :--- | :--- | | Prostate | Human prostate cancer cells (PC-3) | 5-AED activates androgen receptor (AR) transcriptional activity, enhanced by AR coactivator ARA70. pnas.org | | | Human prostate cancer cells | Four DHEA derivatives were found to inhibit 5-AED-induced AR transactivation. dntb.gov.ua | | Mammary Gland | MCF7, T47D breast cancer cells | 5-AED stimulates proliferation via an estrogen receptor-mediated mechanism at physiological levels. nih.gov | | | MDA-MB-231, 4T1 breast cancer cells | The epimer α-AED has antiproliferative effects independent of ER or AR. nih.gov | | Liver | Rat, dog, monkey, human hepatocytes | Species-specific metabolism; human hepatocytes predominantly form 5-AED and DHEA conjugates. wpi.edu | | | Male B6C3F1 mice | The related androgen, androstenedione, did not significantly alter genes linked to xenobiotic receptor activation. nih.gov | | Adrenal Glands | HAC15 adrenocortical cells | Silencing of CYB5A reduced DHEA-S and Adiol-S production. oup.com | | | Normal human adrenal glands | Age-related increases in zona reticularis CYB5A immunoreactivity correlate with Adiol-S levels. oup.com |
Advanced Research Methodologies for 5 Androstene 3beta,17beta Diol and Its Dienanthate Derivative
In Vitro Assay Development for Mechanistic Studies
To dissect the cellular and molecular actions of 5-Androstene-3beta,17beta-diol, researchers utilize a variety of in vitro assays. These cell-based systems provide quantitative and functional data on how the compound interacts with cellular targets and influences cell behavior. nih.govnih.gov
Reporter Gene Assays: These are fundamental tools for measuring the transcriptional activity of nuclear receptors like the androgen receptor (AR) and estrogen receptors (ERs), which are known targets for androstenediol (B1197431) and its metabolites. wikipedia.orgnih.gov In these assays, cells are engineered to contain a reporter gene (such as luciferase or β-galactosidase) linked to a hormone-responsive element (HRE) in its promoter region. nih.govoup.com When 5-Androstene-3beta,17beta-diol binds to and activates its target receptor, the receptor-ligand complex binds to the HRE, driving the expression of the reporter gene. The resulting signal (e.g., light output from luciferase) is proportional to the receptor's activation, providing a sensitive measure of the compound's agonistic or antagonistic activity. indigobiosciences.com
Receptor Transactivation Assays: These are a specific application of reporter gene assays designed to quantify a ligand's ability to induce gene expression mediated by a specific receptor. nih.govoup.com Cell lines, often chosen for their low endogenous receptor expression, are co-transfected with a vector expressing the receptor of interest (e.g., AR or ERβ) and a reporter construct. nih.gov This allows for the precise study of ligand interaction with a single receptor subtype, which is crucial given that 5-Androstene-3beta,17beta-diol and its metabolites can interact with multiple receptors. wikipedia.orgnih.gov
Cell-based Functional Assays: Beyond receptor activation, researchers investigate the tangible effects of 5-Androstene-3beta,17beta-diol on cell physiology.
Proliferation Assays: These assays measure the effect of the compound on cell growth. For example, studies have investigated how androgen metabolites influence the growth of cancer cell lines. hormonebalance.org
Migration Assays: These assays, such as the wound-healing or Boyden chamber assay, assess the ability of a compound to promote or inhibit cell movement. Research has shown that metabolites of androgens, such as 5α-androstane-3β,17β-diol, can potently inhibit the migration of prostate cancer cells through the activation of estrogen receptor beta (ERβ). nih.gov
Apoptosis Assays: These assays determine if the compound induces programmed cell death, often by measuring the activity of key proteins in the apoptotic cascade, like caspases.
| Assay Type | Principle | Information Gained | Example Application |
|---|---|---|---|
| Reporter Gene Assay | A ligand activates a receptor, which binds to a hormone response element (HRE) driving the expression of a measurable reporter gene (e.g., luciferase). nih.govnih.gov | Quantifies receptor activation (potency and efficacy) by a ligand. nih.gov | Measuring the dose-dependent activation of the androgen receptor by 5-Androstene-3beta,17beta-diol. oup.com |
| Cell Migration Assay | Measures the movement of cells across a surface or through a porous membrane in response to a stimulus. | Determines the pro- or anti-migratory effects of a compound. | Assessing the inhibition of prostate cancer cell migration by 5α-androstane-3β,17β-diol. nih.gov |
| Apoptosis Assay | Detects markers of programmed cell death, such as caspase activation or DNA fragmentation. | Evaluates the ability of a compound to induce or prevent apoptosis. | Determining if a steroid metabolite promotes apoptosis in breast cancer cells. |
Structural Biology Techniques for Ligand-Receptor Complex Analysis
Understanding how 5-Androstene-3beta,17beta-diol interacts with its receptor targets at an atomic level is crucial for explaining its biological activity. Structural biology techniques provide high-resolution insights into these interactions. springernature.com
X-ray Crystallography: This has been a cornerstone technique for determining the three-dimensional structure of protein-ligand complexes. springernature.com Researchers have successfully crystallized the ligand-binding domain (LBD) of the androgen receptor in complex with various steroidal agonists. nih.govnih.govpnas.org The process involves growing high-quality crystals of the receptor LBD bound to the ligand. These crystals are then exposed to a focused X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map and build an atomic model of the complex. pnas.org These structures reveal the precise orientation of the ligand within the binding pocket and the specific amino acid residues involved in the interaction, which helps explain binding affinity and selectivity. nih.gov
Cryo-Electron Microscopy (Cryo-EM): As a powerful alternative to X-ray crystallography, cryo-EM is particularly useful for studying large, dynamic macromolecular complexes that are difficult to crystallize. nih.govnih.gov Recent advancements have enabled cryo-EM to solve the structures of full-length steroid hormone receptors complexed with DNA and other regulatory proteins (coactivators). nih.gov This provides a more holistic view of the transcriptionally active receptor complex, offering insights into its dynamic behavior and interactions beyond just the ligand-binding event. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations are computational methods that complement experimental techniques. Starting with a static crystal or cryo-EM structure, MD simulations can predict the movement of atoms in the ligand-receptor complex over time. nih.gov This allows researchers to study the stability of ligand binding, the conformational changes the receptor undergoes upon binding, and to estimate the energy of the ligand-receptor interaction, which correlates with binding affinity. nih.gov
| Technique | Principle | Advantages | Limitations |
|---|---|---|---|
| X-ray Crystallography | X-ray diffraction from a crystallized protein-ligand complex is used to determine its 3D atomic structure. pnas.org | Provides very high-resolution (atomic level) structural data of the binding interaction. nih.gov | Requires high-quality crystals, which can be difficult to obtain; provides a static picture. nih.govnih.gov |
| Cryo-Electron Microscopy (Cryo-EM) | Samples are flash-frozen and imaged with an electron microscope to reconstruct a 3D model. nih.gov | Can analyze large, flexible complexes in a near-native state without the need for crystallization. nih.gov | Historically lower resolution than crystallography, though this is rapidly improving. nih.gov |
| Molecular Dynamics (MD) Simulations | Computational simulation of the physical movements of atoms and molecules in the complex over time. nih.gov | Provides insights into the dynamics and energetics of ligand binding and receptor conformational changes. | Computationally intensive; accuracy depends on the quality of the starting structure and force fields used. |
Omics Technologies in Understanding Downstream Effects
To understand the global impact of 5-Androstene-3beta,17beta-diol on cellular function, researchers employ "omics" technologies. These methods provide a system-wide view of the changes occurring in a cell or organism following treatment.
Transcriptomics: This involves the large-scale study of the transcriptome—the complete set of RNA transcripts. Using techniques like microarray analysis or RNA-sequencing (RNA-Seq), researchers can identify all the genes whose expression is either increased or decreased in response to the steroid. Transcriptional profiling in mouse models with altered androgen receptor function has been used to identify androgen-regulated genes relevant to specific physiological processes. nih.govnih.gov
Proteomics: Proteomics is the large-scale study of the proteome—the entire set of proteins expressed by a cell. Quantitative mass spectrometry-based proteomics can be used to identify proteins that physically interact with the androgen receptor (the "AR-interactome") in a ligand-dependent manner. nih.gov This helps to map the protein complexes involved in AR signaling. nih.gov It can also be used to profile global changes in protein expression downstream of receptor activation, revealing the ultimate functional output of the signaling cascade. nih.gov
Metabolomics: This is the comprehensive analysis of the metabolome—the complete set of small-molecule metabolites within a biological sample. nih.gov Using mass spectrometry, metabolomics can be used to profile the steroid hormone biosynthesis and metabolism pathways. metwarebio.comoup.com This is critical for understanding how 5-Androstene-3beta,17beta-diol is synthesized from precursors like DHEA and how it is further metabolized into other active or inactive compounds within target tissues. nih.govnih.gov
| Omics Field | What is Measured | Key Technology | Research Application for Androgen Studies |
|---|---|---|---|
| Transcriptomics | RNA transcripts (gene expression) | RNA-Sequencing, Microarrays | Identifying genes regulated by 5-Androstene-3beta,17beta-diol via its receptor. nih.gov |
| Proteomics | Proteins and their interactions | Mass Spectrometry | Mapping the Androgen Receptor interactome and downstream protein expression changes. nih.govnih.gov |
| Metabolomics | Small molecule metabolites | Mass Spectrometry, NMR | Profiling steroid synthesis and metabolism pathways. nih.govmetwarebio.com |
Development and Application of Genetically Modified Animal Models for Mechanistic Elucidation
To understand the physiological role of 5-Androstene-3beta,17beta-diol in a whole-organism context, researchers rely on genetically modified animal models, particularly mice.
Receptor Knockout Models: The most powerful tools in this area are androgen receptor knockout (ARKO) mice. nih.gov Since a global knockout of the AR gene is often lethal or causes complex phenotypes like complete androgen insensitivity, researchers frequently use a conditional knockout strategy, such as the Cre-loxP system. nih.govnih.gov This system allows for the deletion of the AR gene in a specific tissue or cell type (e.g., in Sertoli cells, osteoblasts, or neurons). nih.govnih.govbioscientifica.com
By comparing these conditional ARKO mice to their wild-type littermates, scientists can precisely determine the function of androgen signaling in that specific cell population. For instance, Sertoli cell-specific ARKO models have definitively shown that androgen action in these cells is essential for the completion of spermatogenesis. nih.govnih.gov Such models are invaluable for dissecting the complex, tissue-specific roles of androgens like 5-Androstene-3beta,17beta-diol and for validating the targets identified through in vitro and omics studies. nih.gov
| Model Type | Genetic Modification | Purpose | Key Finding from Androgen Research |
|---|---|---|---|
| Global AR Knockout (ARKO) | Androgen Receptor (AR) gene is deleted in all cells of the body. nih.gov | To study the overall importance of AR signaling for development and physiology. | Male ARKO mice exhibit a female-like appearance and are infertile, demonstrating the AR's critical role in male sexual development. nih.gov |
| Conditional (Tissue-Specific) AR Knockout | AR gene is deleted only in specific cell types using the Cre-loxP system. nih.gov | To dissect the cell-specific functions of the AR in a complex tissue or organ system. | Sertoli cell-specific AR knockout results in a halt in sperm development at the meiosis stage, identifying Sertoli cells as the key mediators of androgen effects on spermatogenesis. nih.govnih.gov |
Future Directions in Academic Research on 5 Androstene 3beta,17beta Diol Dienanthate and Its Core Scaffold
Elucidation of Currently Unidentified Molecular Targets and Mechanisms of Action for 5-Androstene-3beta,17beta-diol
While 5-androstene-3beta,17beta-diol is known to be a weak androgen and a direct metabolite of DHEA, its most significant characterized activity is as a potent estrogenic agent, interacting directly with estrogen receptors (ERs). wikipedia.orgnih.gov It exhibits a notable binding affinity for both ERα and ERβ, with approximately 6% and 17% of the affinity of estradiol (B170435), respectively. wikipedia.org Despite this lower affinity compared to estradiol, its circulating concentrations can be significantly higher, suggesting it may play a substantial role as an estrogen in various tissues. wikipedia.org
Future research must move beyond these primary interactions to identify novel molecular targets. The metabolite 5α-androstane-3β,17β-diol (3β-Adiol), for instance, has been shown to inhibit prostate cancer cell migration by activating ERβ signaling through a pathway that appears to be distinct from that used by estradiol. nih.gov This suggests the existence of unique activation mechanisms or co-factor recruitment. Furthermore, the effects of 3β-Adiol on the hypothalamo-pituitary-adrenal (HPA) axis are mediated by ERβ, which in turn inhibits the response of the paraventricular nucleus (PVN) to stress. frontiersin.org The activation of corticotropin-releasing hormone (CRH) and vasopressin (AVP) promoters by 3β-Adiol binding to ERβ is thought to occur through alternative, not yet fully understood, pathways of gene regulation. frontiersin.org
A promising avenue for discovering new targets involves proteomic approaches. For example, research on a related synthetic sterol, 17α-ethynyl-5-androstene-3β,7β,17β-triol (a derivative of a DHEA metabolite), used affinity chromatography to identify 26 potential protein binding partners in macrophage cells. nih.gov These included proteins involved in critical signaling pathways, such as mitogen-activated protein kinases (Mapk1, Mapk3) and sirtuin-2 (Sirt2). nih.gov Applying similar unbiased screening methods to 5-androstene-3beta,17beta-diol could reveal a host of previously unknown interacting proteins and signaling nodes.
Table 1: Known and Potential Molecular Targets of 5-Androstene-3beta,17beta-diol and its Metabolites
| Molecule | Target | Observed/Potential Effect | Reference |
|---|---|---|---|
| 5-Androstene-3beta,17beta-diol | Estrogen Receptor α (ERα) | Estrogenic activity; induction of protein synthesis. | wikipedia.orgnih.gov |
| 5-Androstene-3beta,17beta-diol | Estrogen Receptor β (ERβ) | Estrogenic activity; potential antiproliferative effects in prostate cancer. | wikipedia.orgwikipedia.org |
| 5α-Androstane-3β,17β-diol (Metabolite) | Estrogen Receptor β (ERβ) | Inhibition of prostate cancer cell migration; modulation of HPA axis response to stress. | nih.govfrontiersin.org |
| Related Androstene Sterols | Mapk1, Mapk3 | Potential modulation of inflammatory signaling pathways. | nih.gov |
| Related Androstene Sterols | Sirtuin-2 (Sirt2) | Potential involvement in metabolic regulation and cellular stress responses. | nih.gov |
| Related Androstene Sterols | Low density lipoprotein receptor-related protein (Lrp1) | Potential role in endocytic and signaling processes. | nih.gov |
Investigation of Novel Derivatizations Beyond Dienanthate for Modulating Specific Biological Properties
The dienanthate ester of 5-androstene-3beta,17beta-diol is a straightforward modification aimed at creating a depot effect for prolonged release. However, future research into novel derivatizations will focus on altering the intrinsic biological activity of the steroid scaffold. By strategically modifying the core structure, researchers can fine-tune its properties, enhancing desired effects while minimizing others.
Academic exploration in this area could focus on several strategies:
Stereochemical Modifications: The synthesis of isomers, such as 5-androstene-3beta,17alpha-diol, has been used in metabolic studies to trace biosynthetic pathways. nih.gov Further investigation into the biological activities of different stereoisomers could yield compounds with unique receptor affinities or enzymatic stabilities.
Alkylation: The addition of alkyl groups, such as in 17-Methyl-androst-5-ene-3Beta,17Beta-diol, can dramatically alter a steroid's metabolic fate and receptor interaction profile. lgcstandards.com
Introduction of Functional Groups: A key example is the development of HE3286 (17α-ethynyl-5-androstene-3β,7β,17β-triol), a derivative of a related DHEA metabolite. nih.gov The addition of the 17α-ethynyl group was instrumental in creating a compound with anti-inflammatory properties that has been investigated for type 2 diabetes and autoimmunity. nih.gov This demonstrates how targeted chemical additions can create novel therapeutic agents from the basic androstene scaffold.
These derivatizations aim to create new chemical entities with improved specificity for certain receptor subtypes (e.g., ERβ over ERα), altered interactions with metabolizing enzymes, or entirely new mechanisms of action, such as anti-inflammatory or neuroprotective effects.
Table 2: Examples of 5-Androstenediol Derivatizations and Research Applications
| Derivative Name | Modification | Intended/Studied Application | Reference |
|---|---|---|---|
| 5-Androstene-3beta,17beta-diol dienanthate | Dienanthate ester at C17 | Pharmacokinetic modulation (prolonged release). | N/A |
| 17α-ethynyl-5-androstene-3β,7β,17β-triol (HE3286) | Ethynyl group at C17; Hydroxyl at C7 | Modulation of biological properties (anti-inflammatory). | nih.gov |
| 5-[17beta-2H]androstene-3beta,17alpha-diol | Isotopic labeling (Deuterium); 17alpha-hydroxyl | Metabolic pathway tracing. | nih.gov |
| 17-Methyl-androst-5-ene-3Beta,17Beta-diol | Methyl group at C17 | Altering metabolic stability and receptor interaction. | lgcstandards.com |
Application of Systems Biology Approaches to Understand Integrated Steroid Signaling Networks Involving 5-Androstene-3beta,17beta-diol
To comprehend the full impact of 5-androstene-3beta,17beta-diol, research must shift from a single-target focus to a broader, systems-level perspective. Systems biology approaches, which integrate genomics, proteomics, and bioinformatics, can map the complex signaling networks influenced by this steroid.
A pioneering study utilized a systems biology approach to analyze the effects of 5α-androstane-3α,17β-diol (3α-diol), another DHT metabolite. nih.govnih.gov Using a cDNA-based membrane array on prostate cancer cells, researchers identified several canonical pathways affected by the steroid, including apoptosis signaling, PI3K/AKT signaling, and death receptor signaling pathways. nih.govnih.gov This work confirmed that the steroid could stimulate AKT activation independent of the classical androgen receptor, providing a powerful demonstration of how systems-level analysis can uncover non-classical steroid actions. nih.gov
Future research on 5-androstene-3beta,17beta-diol should employ similar and more advanced techniques:
Transcriptomics (RNA-Seq): To identify all genes whose expression is altered by the steroid in various cell types.
Proteomics and Interactomics: To map the full set of protein-protein interactions that are modulated by the steroid's presence, as was done for the related compound HE3286. nih.gov
Metabolomics: To understand how 5-androstene-3beta,17beta-diol perturbs the cellular metabolome and how it is transformed into other bioactive steroids.
KEGG Pathway Analysis: To place the identified genes and proteins into the context of established biological pathways, such as those for insulin (B600854) signaling, adipokine signaling, and immune responses. nih.gov
Table 3: Cellular Pathways Identified as Targets for Androstane Metabolites via Systems Biology
| Metabolite | Systems Approach | Identified Pathways | Reference |
|---|---|---|---|
| 5α-Androstane-3α,17β-diol | cDNA Membrane Array | PI3K/AKT Signaling, Apoptosis Signaling, Death Receptor Signaling | nih.govnih.gov |
| 17α-ethynyl-5-androstene-3β,7β,17β-triol | Proteomics & Network Analysis | Type 2 Diabetes, Insulin Signaling, Adipokine Signaling | nih.gov |
Exploration of Epigenetic and Post-Translational Modulations by 5-Androstene-3beta,17beta-diol
The activity of any steroid hormone is profoundly influenced by the epigenetic state of its target cells and by post-translational modifications (PTMs) of its receptors and associated proteins. A key future direction will be to investigate this interplay in the context of 5-androstene-3beta,17beta-diol.
Currently, there is no direct evidence that 5-androstene-3beta,17beta-diol itself acts as a donor for PTMs. However, research into this area could explore several hypotheses:
Indirect Influence on PTMs: Steroids can alter the expression or activity of enzymes that add or remove PTMs. For example, 5-androstene-3beta,17beta-diol could potentially modulate the activity of histone acetyltransferases (HATs) or deacetylases (HDACs), thereby changing the epigenetic landscape and influencing the expression of a wide array of genes. Research has shown that lipid metabolites can be donors for PTMs that regulate the DNA damage response, establishing a link between lipid metabolism and protein modification. mdpi.com
Modulation by Receptor PTMs: The function of the receptors that 5-androstene-3beta,17beta-diol binds to, such as the estrogen receptors, is heavily regulated by PTMs. The androgen receptor, for example, is subject to extensive modification by phosphorylation, acetylation, methylation, SUMOylation, and ubiquitination, all of which fine-tune its transcriptional activity. nih.gov Future studies should investigate whether the binding of 5-androstene-3beta,17beta-diol to ERα or ERβ preferentially occurs when the receptors are in a specific PTM state, or if its binding promotes a unique pattern of receptor PTMs compared to estradiol.
Epigenetic Regulation of Metabolizing Enzymes: The biological impact of 5-androstene-3beta,17beta-diol is dependent on its synthesis from DHEA and its metabolism and inactivation by enzymes like CYP7B1. nih.gov The genes encoding these enzymes are themselves subject to epigenetic regulation (e.g., DNA methylation or histone modification). Therefore, the epigenetic state of a particular tissue could determine the local concentration and lifespan of bioactive 5-androstene-3beta,17beta-diol, representing a critical layer of control that warrants investigation.
Compound Glossary
Q & A
Basic Research Questions
Q. How can researchers ensure the purity and stability of 5-Androstene-3beta,17beta-diol dienanthate in laboratory settings?
- Methodological Answer : High-performance liquid chromatography (HPLC) with certified reference standards (purity ≥98%) is recommended for purity verification . For stability, store the compound at -20°C in airtight containers, and perform periodic stability assessments using mass spectrometry to detect degradation products. Stability data from suppliers indicate a ≥5-year shelf life under these conditions .
Q. What analytical techniques are suitable for quantifying this compound in biological samples?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Use deuterated internal standards (e.g., 5α-androstan-3α,17β-diol disulfate-d4) to correct for matrix effects. Validate the method per FDA guidelines, including precision, accuracy, and limit of detection (LOD) assessments .
Q. What safety protocols should be followed despite its non-hazardous classification?
- Methodological Answer : While classified as non-hazardous under GHS, wear personal protective equipment (PPE) including nitrile gloves and lab coats. Avoid inhalation of aerosols and consult updated safety data sheets (SDS) for handling recommendations, as toxicological data may be incomplete .
Advanced Research Questions
Q. How can experimental studies evaluate the hematopoietic recovery effects of this compound post-radiation?
- Methodological Answer : Use murine models subjected to myelosuppressive radiation. Administer the compound (e.g., 10 mg/kg intraperitoneally) and assess hematopoietic progenitor cells via flow cytometry (CD34+ markers). Combine with thrombopoietin (TPO) to test synergistic effects, as shown in recovery of immature hematopoietic cells .
Q. How to resolve contradictory findings on its association with breast density in premenopausal women?
- Methodological Answer : Conduct longitudinal cohort studies with standardized LC-MS/MS metabolite quantification. Adjust for confounders like oral contraceptive use and menstrual cycle phase. Use Mendelian randomization (e.g., GWAS data) to infer causality, as demonstrated in ovarian cancer studies .
Q. What experimental designs are optimal for studying its interaction with 17β-hydroxysteroid dehydrogenases (17β-HSDs)?
- Methodological Answer : Perform in vitro enzyme assays using radiolabeled substrates (e.g., ³H-testosterone) and human prostate or breast cancer cell lines. Combine with siRNA knockdown of 17β-HSD isoforms to identify specific metabolic pathways. Analyze reaction products via thin-layer chromatography (TLC) .
Q. How to investigate its role in lipid and amino acid metabolism during energy deficit?
- Methodological Answer : Use metabolomics profiling (e.g., NMR or LC-MS) in human subjects undergoing controlled severe energy deficit. Compare serum levels of sulfated metabolites (e.g., 5α-androstan-3β,17β-diol disulfate) pre- and post-testosterone enanthate administration. Normalize data to caloric intake and recovery phases .
Data Analysis and Contradiction Management
Q. How to address discrepancies in safety classifications versus limited toxicological data?
- Methodological Answer : Cross-reference SDS from multiple suppliers (e.g., Cayman Chemical, Biosynth Ltd) and prioritize studies with in vivo toxicological endpoints. Conduct acute toxicity assays in rodent models, monitoring hepatic and renal biomarkers post-administration .
Q. What statistical approaches validate metabolite-disease associations in observational studies?
- Methodological Answer : Apply false discovery rate (FDR) correction to metabolome-wide association studies (MWAS). Use inverse-variance weighted (IVW) Mendelian randomization to assess causality, as done in ovarian cancer research .
Tables for Key Metabolite Associations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
